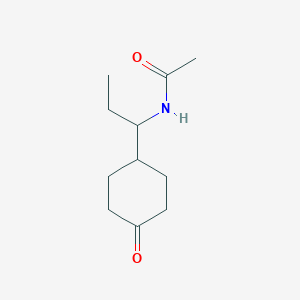

N-(1-(4-oxocyclohexyl)propyl)acetamide

Description

Properties

Molecular Formula |

C11H19NO2 |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

N-[1-(4-oxocyclohexyl)propyl]acetamide |

InChI |

InChI=1S/C11H19NO2/c1-3-11(12-8(2)13)9-4-6-10(14)7-5-9/h9,11H,3-7H2,1-2H3,(H,12,13) |

InChI Key |

REPGXEMTBMRJIS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1CCC(=O)CC1)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Differences :

- N-[trans-4-(Isopropylamino)cyclohexyl]acetamide () replaces the oxo group with an isopropylamino substituent, reducing polarity but introducing basicity and hydrogen-bond donor capacity .

Physical State and Stability :

- The 4-oxo analog is expected to be a solid at room temperature, similar to N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (white solid, M.P. 150–152°C) . However, the absence of aromatic rings (e.g., fluorophenyl or biphenyl in H4 from ) may lower its melting point compared to bulkier analogs .

Data Table: Comparative Analysis of Structural Analogs

Research Findings and Implications

Polarity vs. Bioavailability : The 4-oxo group in this compound may improve solubility but reduce membrane permeability compared to lipophilic analogs like H4 .

Synthetic Scalability : MCRs (as in ) offer efficient routes for analogs, but ketone-functionalized derivatives may require additional steps, impacting scalability .

Structural Versatility: Substitutions on the cyclohexane ring (e.g., amino, oxo, aryl) allow tuning of physicochemical properties for targeted applications (e.g., drug design, agrochemicals) .

Preparation Methods

Step 1: Formation of 1-(4-Oxocyclohexyl)propylamine

4-Oxocyclohexanone reacts with propylamine in the presence of a reducing agent to form the intermediate amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred due to its selectivity and mild reaction conditions.

Reaction Conditions:

Step 2: Acetylation of the Amine Intermediate

The primary amine is acetylated using acetic anhydride or acetyl chloride . Catalytic bases like pyridine or triethylamine neutralize HCl byproducts.

Optimized Protocol:

| Parameter | Value |

|---|---|

| Acetylating Agent | Acetic anhydride (1.5 equiv) |

| Base | Triethylamine (2.0 equiv) |

| Solvent | Dichloromethane |

| Reaction Time | 4–6 hours |

| Yield | 90–95% |

Mechanistic Insight:

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of acetic anhydride, forming the acetamide.

Alternative Synthetic Routes

Boc-Protected Intermediate Strategy

A patent by describes the use of tert-butyl (4-oxocyclohexyl)carbamate to improve regioselectivity:

-

Protection: 4-Oxocyclohexanone is treated with di-tert-butyl dicarbonate to form the Boc-protected cyclohexylamine.

-

Reductive Amination: Propylamine is introduced via NaBH(OAc)₃, yielding Boc-protected 1-(4-oxocyclohexyl)propylamine.

-

Deprotection and Acetylation: The Boc group is removed with trifluoroacetic acid (TFA), followed by acetylation.

Advantages:

Catalytic and Industrial-Scale Methods

Hydrogenation of Nitro Precursors

Patent outlines a two-step hydrogenation process for cyclohexylacetamides:

-

Nitro Reduction: 4-Nitrophenylacetic acid is reduced to 4-aminophenylacetic acid using Pd/C and H₂.

-

Cyclohexane Ring Formation: Catalytic hydrogenation (Raney Ni, 50 psi H₂) yields 4-aminocyclohexylacetic acid, which is acetylated.

Industrial Applicability:

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Challenges and Optimization

Side Reactions

Q & A

Q. Advanced

- ADMET Prediction : Software like SwissADME or ADMETLab estimates absorption, logP, and CYP450 interactions.

- Molecular Dynamics (MD) Simulations : Assess binding to targets (e.g., cyclooxygenase) using Amber or GROMACS.

- Docking Studies : AutoDock Vina predicts affinity for neurological receptors based on the acetamide’s conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.